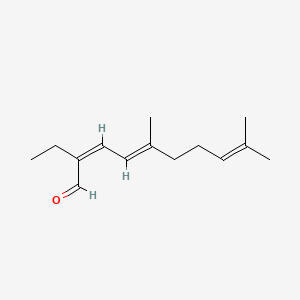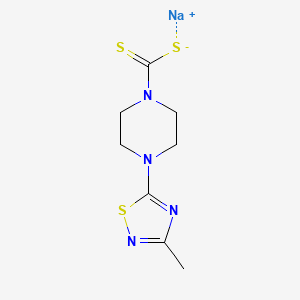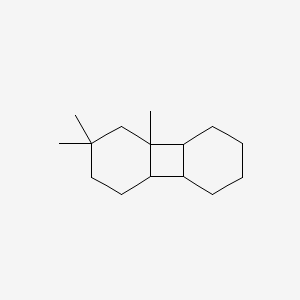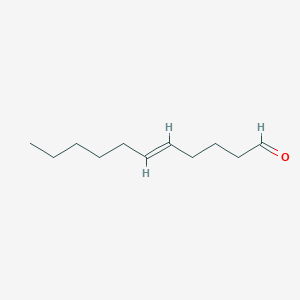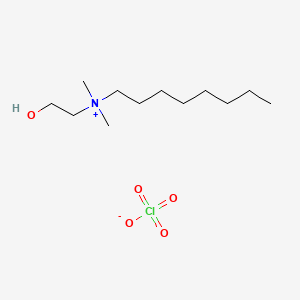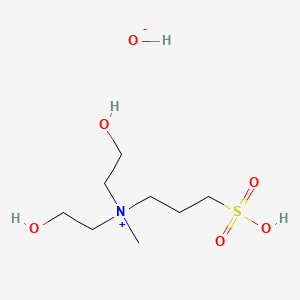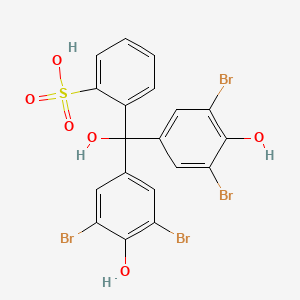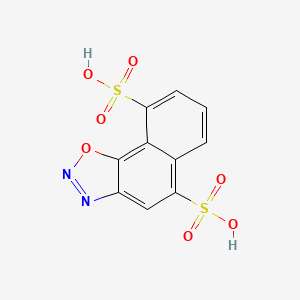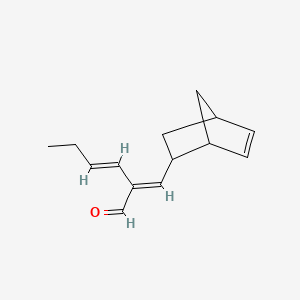
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bicyclo(221)hept-5-en-2-ylmethylene)hexenal is an organic compound characterized by its unique bicyclic structure This compound is notable for its potential applications in various fields, including organic synthesis and materials science The bicyclo(22
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal typically involves the reaction of bicyclo(2.2.1)hept-5-en-2-ylmethanol with appropriate aldehydes under acidic or basic conditions. One common method involves the use of a Mannich reaction, where bicyclo(2.2.1)hept-5-en-2-ylmethanol reacts with formaldehyde and secondary amines to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under various conditions, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of polymers and advanced materials due to its rigid and reactive structure.
Wirkmechanismus
The mechanism by which 2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal exerts its effects involves interactions with various molecular targets. The bicyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to biological activity. The compound can also participate in electron transfer processes, influencing redox reactions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo(2.2.1)hept-5-en-2-ylmethanol
- Bicyclo(2.2.1)hept-5-en-2-one
- N-(bicyclo(2.2.1)hept-5-en-2-ylmethyl)arenesulfonamides
Uniqueness
2-(Bicyclo(2.2.1)hept-5-en-2-ylmethylene)hexenal is unique due to its specific functional groups and the presence of the bicyclic framework. This structure imparts distinct reactivity and stability, making it valuable in various synthetic and industrial applications. Compared to similar compounds, it offers a balance of rigidity and reactivity that is advantageous in the formation of complex molecules and materials.
Eigenschaften
CAS-Nummer |
38284-44-5 |
|---|---|
Molekularformel |
C14H18O |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
(E,2E)-2-(2-bicyclo[2.2.1]hept-5-enylmethylidene)hex-3-enal |
InChI |
InChI=1S/C14H18O/c1-2-3-4-12(10-15)9-14-8-11-5-6-13(14)7-11/h3-6,9-11,13-14H,2,7-8H2,1H3/b4-3+,12-9+ |
InChI-Schlüssel |
JNXHXORWYNOVCN-GMHKHPCXSA-N |
Isomerische SMILES |
CC/C=C/C(=C\C1CC2CC1C=C2)/C=O |
Kanonische SMILES |
CCC=CC(=CC1CC2CC1C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)
